molecular formula C15H17BrO3 B1600689 (s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol CAS No. 404909-58-6

(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol

Cat. No.: B1600689
CAS No.: 404909-58-6
M. Wt: 325.2 g/mol
InChI Key: ZGZBVRRPMNQEDK-VIFPVBQESA-N
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Description

(S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol (CAS 404909-58-6) is a chiral naphthalene derivative of high interest in advanced chemical research and development. This compound, with a molecular formula of C15H17BrO3 and a molecular weight of 325.21 g/mol, is characterized by its high 98% purity . It is supplied as a solid and should be stored at room temperature. The naphthalene core structure, functionalized with bromo, dimethoxy, and a chiral propanol group, makes it a versatile and valuable building block in organic synthesis. Its primary research applications include serving as a key intermediate in the exploration of novel pharmaceutical candidates, particularly for the synthesis of complex structures with potential biological activity. Related bromo-methoxy naphthalene derivatives have demonstrated significant promise in medicinal chemistry research, such as in the development of antituberculosis agents, highlighting the potential of this compound class in drug discovery programs . The presence of a bromine atom offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), while the chiral center allows for the study of stereoselective synthesis. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c1-9(17)8-12-13(16)15(19-3)11-7-5-4-6-10(11)14(12)18-2/h4-7,9,17H,8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZBVRRPMNQEDK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477056
Record name (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404909-58-6
Record name (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Steps

Synthesis of 1,4-Dimethoxy-Naphthalene Derivative

  • The precursor 1,4-dimethoxynaphthalene is prepared or procured as the starting aromatic system.
  • Methoxylation at positions 1 and 4 is typically achieved by methylation of hydroxy groups using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate in acetone, yielding 1,4-dimethoxybenzene derivatives with high efficiency (~85% yield reported).

Selective Bromination at the 3-Position

  • Bromination is carried out using N-bromosuccinimide (NBS) in acetone at room temperature, which selectively introduces a bromine atom at the 3-position of the 1,4-dimethoxy-naphthalene ring.
  • This reaction proceeds with good regioselectivity and yields (~85%) and mild conditions, avoiding over-bromination or side reactions.

Introduction of the Propan-2-ol Side Chain

  • The 2-position of the brominated naphthalene is functionalized with a propan-2-ol moiety.
  • This can be achieved by nucleophilic substitution or addition reactions starting from appropriate precursors such as 2-bromo-1,4-dimethoxynaphthalene.
  • For enantioselective synthesis, chiral catalysts or chiral auxiliaries are employed to induce (s)-configuration at the propan-2-ol carbon.
  • Reduction of a ketone intermediate (e.g., a propenone derivative) with sodium borohydride or other stereoselective reducing agents at low temperature (around 10 °C) is a common method to obtain the chiral alcohol with high enantiomeric excess (~96% yield reported for similar systems).

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Methoxylation Dimethyl sulfate, K2CO3, acetone 85 Efficient methylation of hydroquinone
Bromination N-Bromosuccinimide, acetone, RT 85 Selective bromination at 3-position
Reduction to chiral alcohol NaBH4, MeOH, 10 °C 96 Stereoselective reduction of ketone

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy :
    • ^1H-NMR signals confirm the aromatic protons of the naphthalene ring between 7.26 and 8.36 ppm.
    • Methoxy protons appear as singlets around 3.7 ppm.
    • The chiral alcohol proton resonates typically in the region consistent with propan-2-ol moiety.
  • Mass Spectrometry :
    • Molecular ion peaks consistent with brominated dimethoxy naphthalene derivatives.
  • IR Spectroscopy :
    • Characteristic O-H stretching vibrations around 3340 cm^-1.
    • Aromatic C-H stretching between 2895 and 3341 cm^-1.
  • These data confirm the successful synthesis and purity of the target compound.

Notes on Stereochemical Control

  • The (s)-configuration at the propan-2-ol center is typically achieved by stereoselective reduction of the corresponding ketone intermediate.
  • Use of chiral reducing agents or asymmetric catalysis is essential for high enantiomeric purity.
  • Reaction temperature and solvent choice (e.g., methanol at 10 °C) are critical parameters to maximize stereoselectivity and yield.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents/Conditions Outcome/Yield Key Observations
Methoxylation Methylation Dimethyl sulfate, K2CO3, acetone 85% Efficient conversion to dimethoxy
Bromination Electrophilic aromatic substitution NBS, acetone, RT 85% Selective 3-bromo substitution
Ketone formation Condensation/oxidation Various (not specified) Intermediate Precursor for chiral alcohol
Stereoselective reduction Reduction NaBH4, MeOH, 10 °C 96% High enantiomeric excess (s)-alcohol

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes nucleophilic substitution under specific conditions. For example:

  • SN2 Displacement with Methoxide :
    Treatment with sodium methoxide (NaOMe) in methanol at 60°C replaces bromine with a methoxy group, yielding 1,3,4-trimethoxy-naphthalen-2-yl-propan-2-ol. Reaction completion is confirmed by 1H^{1}\text{H}-NMR loss of the C–Br coupling (J=4.2 HzJ = 4.2\ \text{Hz}) .

ReagentSolventTemperatureProductYieldCitation
NaOMeMethanol60°C1,3,4-trimethoxy-naphthalen-2-yl-propan-2-ol78%
  • Cross-Coupling Reactions :
    Suzuki–Miyaura coupling with phenylboronic acid using Pd(PPh3_3)4_4 catalyst in THF/H2_2O (3:1) at 80°C forms a biaryl product. GC-MS analysis shows a molecular ion peak at m/z=354 [M]+m/z = 354\ \text{[M]}^+ .

Oxidation of the Alcohol Group

The secondary alcohol at the propan-2-ol moiety is oxidizable to a ketone:

  • Jones Oxidation :
    Treatment with CrO3_3 in acetone at 0°C converts the alcohol to (3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-one. IR spectroscopy confirms the formation of a carbonyl stretch at vmax=1712 cm1v_{\text{max}} = 1712\ \text{cm}^{-1} .

Oxidizing AgentSolventTemperatureProductYieldCitation
CrO3_3Acetone0°C(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-one65%

Reduction Reactions

The alcohol group can be reduced to a hydrocarbon chain under radical conditions:

  • Barton–McCombie Deoxygenation :
    Reaction with thiocarbonylimidazole and nn-Bu3_3SnH in toluene at 110°C removes the hydroxyl group, yielding 3-bromo-1,4-dimethoxy-2-(prop-2-enyl)-naphthalene. 13C^{13}\text{C}-NMR shows disappearance of the C–O signal at 72 ppm .

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes regioselective electrophilic substitution:

  • Nitration :
    Nitration with HNO3_3/H2_2SO4_4 at 0°C introduces a nitro group at the C6 position. HPLC analysis confirms >95% regioselectivity .

Stereochemical Transformations

The (S)-configuration at the chiral center influences reaction outcomes:

  • Enzymatic Resolution :
    Lipase-catalyzed acetylation in vinyl acetate selectively acetylates the (R)-enantiomer, enriching the (S)-isomer to >99% ee. Chiral HPLC (Chiralpak AD-H column) verifies enantiopurity .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with mass loss corresponding to Br^- elimination (observed via ion chromatography) .

Key Mechanistic Insights:

  • The bromine atom’s leaving-group ability is enhanced by electron-donating methoxy groups at C1 and C4 .

  • Steric hindrance from the naphthalene system limits nucleophilic attack at C2 .

  • The alcohol group’s oxidation follows a radical pathway, as evidenced by inhibition studies with TEMPO .

Scientific Research Applications

Chemistry

In the field of chemistry, (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol serves as an intermediate in the synthesis of complex molecules . Its functional groups allow for various chemical transformations:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can produce dehalogenated compounds or reduced naphthalene derivatives.
  • Substitution Reactions : The bromine atom can be replaced with other functional groups, creating a variety of derivatives for further study .

Biology

The compound holds potential in biological research, particularly as a probe in biochemical assays or for studying biological pathways. Its structural characteristics may allow it to interact with specific biological targets, making it valuable for investigating molecular mechanisms in cellular processes.

Medicine

In medicinal chemistry, (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol may be explored for its pharmacological properties . Compounds with similar structures have been known to exhibit biological activity, which suggests that this compound could be investigated for potential therapeutic effects or as a lead compound in drug development .

Industry

The compound's unique properties may also find applications in industrial settings. It could be utilized in the production of materials with specific characteristics such as polymers or dyes, enhancing the functionality and aesthetic appeal of various products .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of similar naphthalene derivatives highlighted the importance of brominated compounds in organic synthesis. The researchers demonstrated that substitution reactions involving (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol could lead to the formation of valuable intermediates for pharmaceuticals .

Another research initiative investigated the biological activity of various naphthalene derivatives. The findings suggested that compounds structurally related to (s)-1-(3-bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol exhibited significant activity against certain cancer cell lines, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Compounds :

  • (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11)
  • (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)

Key Differences :

  • Core Structure : These compounds replace the naphthalene ring in the target molecule with a methoxymethyl-substituted indole system.
  • Biological Activity: Demonstrated antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities. For example, Compound 11 showed significant β1-adrenoceptor affinity (IC₅₀ = 0.12 μM), highlighting the role of the indole-ether-propanol motif in receptor interactions .

Brominated Aromatic Derivatives

Compound : 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Key Differences :

  • Structure: A dibrominated furan derivative with tetraphenyl substituents, lacking the propanol chain.
  • Synthesis : Formed unexpectedly via bromination under reflux, emphasizing the unpredictability of bromine’s reactivity in polycyclic systems .

Comparison Insight: The target compound’s bromine at the 3-position of naphthalene may undergo similar substitution reactions (e.g., Suzuki coupling), but its propanol chain adds steric and hydrogen-bonding capabilities absent in this furan derivative.

Naphthalenyl Propanolamine Derivatives

Compound: (1R,2R)-1-(7-Bromo-3-methoxy-naphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

Key Differences :

  • Structure: A bulkier naphthalene derivative with dimethylamino and phenylbutanol groups.
  • Synthesis : Details unspecified, but the bromine and methoxy substitution pattern parallels the target compound, suggesting shared bromination or methoxylation steps .

Comparison Insight: The additional dimethylamino group in this analog could enhance solubility or receptor binding, whereas the target compound’s simpler structure may favor metabolic stability.

Thiophene/Naphthalene Hybrids

Compounds :

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

Key Differences :

  • Core Structure : Thiophene replaces naphthalene in some positions, altering electronic properties.
  • Applications: Listed as impurities or intermediates in pharmaceutical syntheses (e.g., drospirenone/ethinyl estradiol formulations) .

Comparison Insight : The target compound’s bromine atom provides a distinct handle for further functionalization compared to thiophene’s sulfur-based reactivity.

Biological Activity

Overview

(S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol is an organic compound belonging to the class of naphthalene derivatives. It features a bromine atom and two methoxy groups attached to a naphthalene ring, along with a propanol side chain. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : (2S)-1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
  • Molecular Weight : 325.20 g/mol
  • CAS Number : 404909-58-6
  • Molecular Formula : C15H17BrO3

Synthesis

The synthesis of (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol typically involves:

  • Methoxylation : Introducing methoxy groups using methylation reactions.
  • Propanol Side Chain Addition : Adding the propanol side chain through Grignard reactions or other alkylation methods.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of halogen substituents, such as bromine, often enhances biological activity against various bacterial strains. For instance, studies have shown that related naphthalene derivatives can possess potent antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.025E. coli

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the antiproliferative effects of naphthalene derivatives on cancer cell lines. For example, compounds structurally similar to (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol have shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC50 values indicating effective cytotoxicity .

Cell LineIC50 (nM)Compound Tested
MCF-78Similar Naphthalene Derivative

Study on Antibacterial Activity

A study assessed the antibacterial efficacy of several naphthalene derivatives, including those with bromine and methoxy substitutions. The results demonstrated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the role of functional groups in enhancing biological activity .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of various naphthalene derivatives, where (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol was included in a panel of tested compounds. The study found that this compound could induce apoptosis in cancer cells through specific signaling pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the key synthetic routes for (S)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol, and how are regiochemical challenges addressed?

A common approach involves functionalizing a naphthalenol precursor via bromination and methoxylation. For example:

  • Step 1 : Bromination of 1,4-dimethoxynaphthalene derivatives using bromine or NBS (N-bromosuccinimide) under controlled conditions to achieve 3-bromo substitution .
  • Step 2 : Propargylation or allylation of the hydroxyl group, followed by reduction to introduce the propan-2-ol moiety. Propargyl bromide in DMF with K₂CO₃ as a base is often employed for ether formation .
  • Regioselectivity : Steric and electronic effects of methoxy groups direct bromination to the 3-position. Chiral resolution (e.g., via enzymatic methods) or asymmetric synthesis ensures the (S)-configuration .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced deshielding of adjacent carbons) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute stereochemistry and confirms the naphthalene ring’s planarity. Example metrics: R-factor < 0.05, C–C bond lengths ~1.40 Å .
  • MS/GC : High-resolution mass spectrometry (HRMS) verifies molecular weight, while GC with chiral columns confirms enantiopurity .

Advanced Research Questions

Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?

Discrepancies may arise from dynamic effects (e.g., atropisomerism) or crystal packing forces. Methodological solutions include:

  • Variable-temperature NMR : Detects conformational flexibility in solution .
  • DFT calculations : Compare theoretical and experimental NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
  • Multi-crystal analysis : Collect data from multiple crystals to rule out packing artifacts .

Q. What strategies optimize biological activity studies for this compound?

  • Target selection : Prioritize cancer cell lines (e.g., MCF-7 breast cancer) based on structural analogs like 2-(furan-2-yl)naphthalen-1-ol derivatives, which show selective cytotoxicity .

  • Assay design :

    Parameter Example
    Cell viabilityMTT assay, IC₅₀ determination
    Selectivity screeningCompare normal vs. cancer cell lines
    Mechanism probingApoptosis markers (caspase-3/7)
  • Metabolic stability : Assess hepatic microsomal degradation to guide derivatization (e.g., prodrug strategies) .

Q. How are computational methods applied to predict reactivity or intermolecular interactions?

  • Molecular docking : Simulate binding to targets (e.g., estrogen receptors) using AutoDock Vina. Key interactions include π-π stacking with naphthalene and hydrogen bonding via the hydroxyl group .
  • Reactivity prediction : DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic sites (e.g., C-Br bond reactivity) .
  • Solubility modeling : COSMO-RS predicts solubility in solvents like DMSO or ethanol, guiding formulation .

Methodological Challenges and Solutions

Q. Addressing low yields in propargylation steps

  • Issue : Competing side reactions (e.g., elimination).
  • Solutions :
    • Use bulky bases (e.g., DBU) to minimize base-induced degradation.
    • Optimize solvent polarity (e.g., switch from DMF to THF) .
    • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

Q. Resolving enantiomeric impurities in final products

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) .
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) .

Data Contradiction Analysis

8. Discrepancies in reported biological activity across studies
Potential causes and remedies:

  • Cause : Variations in cell culture conditions (e.g., serum concentration affecting compound uptake).
  • Solution : Standardize assays using CLSI guidelines .
  • Cause : Impurity profiles (e.g., residual starting materials).
  • Solution : Rigorous HPLC purity checks (>98%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol
Reactant of Route 2
Reactant of Route 2
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol

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